molecular formula C21H17N2O2PS B11521394 N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide

N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide

Cat. No.: B11521394
M. Wt: 392.4 g/mol
InChI Key: AVMVOVCPFVLVEG-UHFFFAOYSA-N
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Description

N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide: is an organic compound that features a benzothiazole ring, a diphenylphosphinoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzothiazole, diphenylphosphine oxide, and acetamide.

    Reaction Steps:

    Reaction Conditions: These reactions generally require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Common solvents include dichloromethane, toluene, and ethanol. Catalysts such as palladium or copper complexes may be used.

Industrial Production Methods

In an industrial setting, the synthesis of N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide would involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The use of automated systems for monitoring reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinoyl group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Formation of diphenylphosphine oxide derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Utilized in the development of probes for studying biological processes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or proteins, while the diphenylphosphinoyl group can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Phosphinoyl Compounds: Diphenylphosphine oxide and its derivatives.

    Acetamide Derivatives: N-phenylacetamide and N-methylacetamide.

Uniqueness

N-Benzothiazol-2-yl-2-(diphenyl-phosphinoyl)-acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzothiazole ring and the diphenylphosphinoyl group allows for diverse applications and interactions that are not commonly found in simpler analogs.

Properties

Molecular Formula

C21H17N2O2PS

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-diphenylphosphorylacetamide

InChI

InChI=1S/C21H17N2O2PS/c24-20(23-21-22-18-13-7-8-14-19(18)27-21)15-26(25,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23,24)

InChI Key

AVMVOVCPFVLVEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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